molecular formula C14H16ClN3O3S2 B6417775 N-(6-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1021214-85-6

N-(6-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B6417775
CAS No.: 1021214-85-6
M. Wt: 373.9 g/mol
InChI Key: GZDKJFLABLHCDG-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide is a benzothiazole-derived compound featuring a 6-chloro-substituted benzothiazole core linked via an amide bond to a 1-methanesulfonylpiperidine-4-carboxamide moiety. This structure integrates electron-withdrawing groups (chloro, methanesulfonyl) with a heterocyclic framework, a design strategy commonly employed in bioactive molecules targeting neurological or microbial pathways .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3S2/c1-23(20,21)18-6-4-9(5-7-18)13(19)17-14-16-11-3-2-10(15)8-12(11)22-14/h2-3,8-9H,4-7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDKJFLABLHCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination: The benzothiazole ring is then chlorinated at the 6th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Introduction of the Methanesulfonyl Group: The chlorinated benzothiazole is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

    Formation of the Piperidine Carboxamide: The final step involves the reaction of the methanesulfonyl-substituted benzothiazole with piperidine-4-carboxylic acid or its derivative under appropriate coupling conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or modulating receptors involved in various biological pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related benzothiazole derivatives reported in the literature.

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity Reference
N-(6-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide Not reported Not reported 6-chloro-benzothiazole, 1-methanesulfonylpiperidine-4-carboxamide Not reported
1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide C₁₅H₁₅ClN₄O₂S 362.82 Acetyl on piperidine Not specified
Trifluoro-substituted-N-(6-chloro-1,3-benzothiazol-2-yl) benzamides Varies (e.g., C₁₄H₈ClF₃N₂OS) Varies Trifluoro groups on benzamide Antifungal (position-dependent activity)
Benzothiazole-semicarbazones (e.g., 4g, 4i) Varies Varies Semicarbazone substituents 100% protection in MES anticonvulsant test (30 mg/kg)
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide C₂₀H₂₄N₂O₂S 364.49 Adamantyl, methoxy Structural data reported
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenylbutanamide C₁₇H₁₅ClN₂OS 330.83 Phenylbutanamide Supplier data available

Key Structural and Functional Comparisons:

1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide (): Differs in the piperidine substituent (acetyl vs. methanesulfonyl).

Trifluoro-substituted benzamides ():

  • Replace the piperidine-carboxamide with a benzamide scaffold. Trifluoro substituents enhance antifungal activity in position-specific isomers, suggesting that electron-withdrawing groups on the benzamide ring improve microbial target engagement.

Benzothiazole-semicarbazones ():

  • Feature semicarbazone moieties instead of piperidine-carboxamide. Compounds 4g and 4i demonstrated potent anticonvulsant activity (100% protection in MES tests), implying that the semicarbazone group enhances interaction with neuronal ion channels. The target compound’s methanesulfonyl group may similarly modulate ion channel binding.

Adamantyl-acetamide derivative (): Incorporates a bulky adamantyl group and methoxy substituent. chloro) alters electronic properties and metabolic stability.

4-Phenylbutanamide analog ():

  • Substitutes the piperidine-carboxamide with a phenylbutanamide chain. The extended aliphatic chain likely increases lipophilicity, which may improve bioavailability but reduce target specificity compared to the rigid piperidine scaffold.

Research Findings and Implications

  • Antifungal Activity : Trifluoro-substituted benzamides demonstrated that substituent position critically influences antifungal efficacy, with para-trifluoro isomers showing superior activity . The target compound’s methanesulfonyl group, being strongly electron-withdrawing, may enhance interactions with fungal enzymes.
  • Anticonvulsant Potential: Semicarbazone derivatives achieved 100% seizure protection in MES models , suggesting that the target’s sulfonyl-piperidine moiety could similarly stabilize neuronal membranes or modulate GABAergic pathways.
  • Structural Insights : The adamantyl-acetamide derivative’s crystallographic data highlights the role of steric bulk in molecular packing and solubility, a factor relevant to the target compound’s piperidine ring conformation.

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